1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Piperazine Derivative: The piperazine ring is often introduced by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the piperazine derivative in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated piperazine derivatives.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: It is explored for use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzodioxole and trimethoxyphenyl groups contribute to the compound’s binding affinity and selectivity towards these receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-ylmethyl)-4-phenylpiperazine
- 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine
- 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)piperazine
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-25-19-12-21(27-3)20(26-2)11-17(19)14-24-8-6-23(7-9-24)13-16-4-5-18-22(10-16)29-15-28-18/h4-5,10-12H,6-9,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFHIKOIDJPYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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